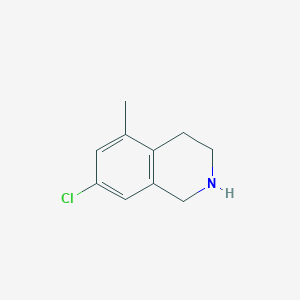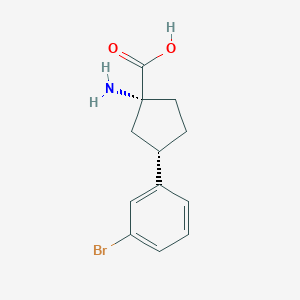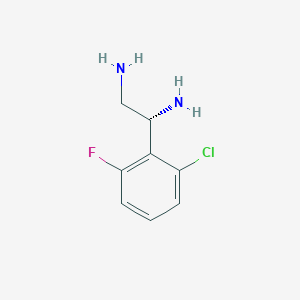
(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves several steps. One common method includes the reduction of isoquinoline derivatives followed by hydroxylation and carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to produce high-quality ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Reactions with halogens or other substituents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and other functionalized compounds that can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes, making it a valuable tool for understanding biochemical processes.
Medicine
In medicine, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is investigated for its potential therapeutic applications. It may have roles in treating neurological disorders, cancer, and other diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- 1-Carboxy-1,2,3,4-tetrahydroisoquinoline
- 6-Hydroxyisoquinoline
Uniqueness
What sets ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound in various scientific and industrial applications.
Conclusion
®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a compound of significant interest due to its unique structure, versatile reactivity, and wide range of applications. From synthetic chemistry to medicinal research, this compound continues to be a valuable tool for scientists and industry professionals alike.
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H11NO3.BrH/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H/t9-;/m1./s1 |
Clave InChI |
YAQNIQDGDHZRRP-SBSPUUFOSA-N |
SMILES isomérico |
C1CN[C@H](C2=C1C=C(C=C2)O)C(=O)O.Br |
SMILES canónico |
C1CNC(C2=C1C=C(C=C2)O)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


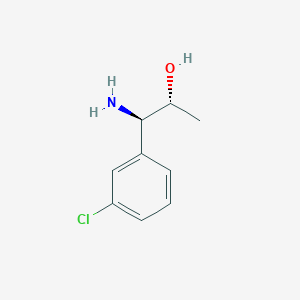
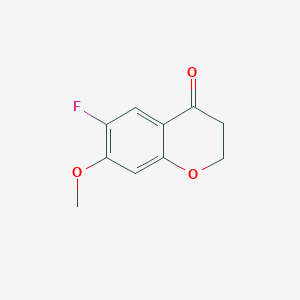
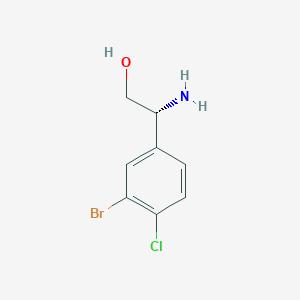
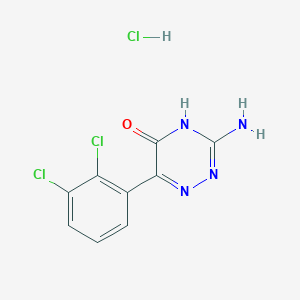

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

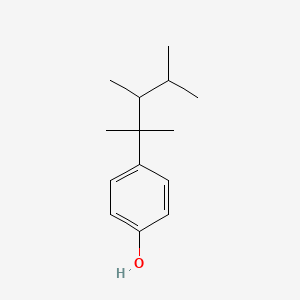
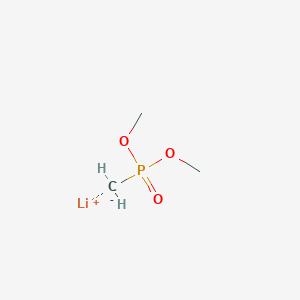
![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
